molecular formula C12H15ClN2O2 B1473144 4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride CAS No. 2098122-12-2

4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride

Cat. No. B1473144
CAS RN: 2098122-12-2
M. Wt: 254.71 g/mol
InChI Key: QXQBTHKSGSLNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound containing nitrogen . It also contains a benzo[b][1,4]oxazin-3(4H)-one moiety, which is a type of benzoxazine, a class of organic compounds containing a benzene ring fused to an oxazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring and the benzoxazine ring in separate steps, followed by their coupling. Azetidines can be synthesized through a variety of methods, including the reaction of haloamines with olefins . Benzoxazines can be synthesized through the reaction of phenols with formaldehyde and primary amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and benzoxazine rings. The azetidine ring is a strained four-membered ring, which can influence the reactivity of the compound . The benzoxazine ring is aromatic and may contribute to the stability of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the azetidine and benzoxazine rings. The azetidine ring, being strained, might be reactive towards ring-opening reactions . The benzoxazine ring, being aromatic, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the aromatic benzoxazine ring might contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Derivatives Synthesis : A study by Guguloth (2021) focused on synthesizing novel derivatives of [1,4]benzoxazinone, demonstrating the compound's versatility as a precursor in organic synthesis. This research highlights the compound's utility in producing various derivatives with potential biological and chemical applications (Guguloth, 2021).

Building Blocks for Chemical Synthesis : Research by Dao Thi et al. (2018) explored the use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar in structure to the queried compound, as building blocks for synthesizing a range of chemically significant molecules, demonstrating the broader applicability of such compounds in medicinal chemistry and drug development (Dao Thi et al., 2018).

Biological Evaluation

Antimicrobial Activity : A significant body of research has investigated the antimicrobial properties of benzoxazinone derivatives. Studies have synthesized various azetidinone and oxazinone compounds, evaluating their antimicrobial effectiveness against a range of pathogens, indicating potential applications in developing new antimicrobial agents (Bollu et al., 2017).

Antimicrobial and Antifungal Properties : Meng et al. (2013) discussed the synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones via Smiles rearrangement, which displayed good inhibition against Gram-positive bacteria and fungi. This highlights the potential use of such compounds in addressing resistant microbial strains (Meng et al., 2013).

Corrosion Inhibition

Corrosion Inhibition Properties : Kadhim et al. (2017) explored the corrosion inhibition properties of benzoxazines on mild steel, demonstrating how derivatives of the benzoxazinone class can serve as effective corrosion inhibitors in industrial applications (Kadhim et al., 2017).

properties

IUPAC Name

4-(azetidin-3-ylmethyl)-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-12-8-16-11-4-2-1-3-10(11)14(12)7-9-5-13-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQBTHKSGSLNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C(=O)COC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
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4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
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4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
Reactant of Route 4
4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
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4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
Reactant of Route 6
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4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride

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